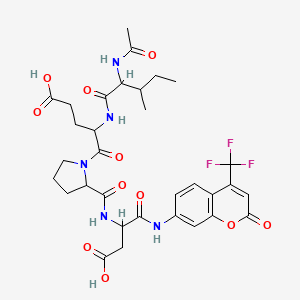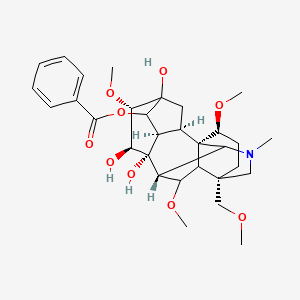
Ac-IEPD-AFC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-IEPD-AFC, also known as N-Acetyl-Ile-Glu-Pro-Asp-7-amino-4-trifluoromethylcoumarin, is a fluorogenic substrate used primarily for detecting the activity of Granzyme B. Granzyme B is a serine protease that plays a crucial role in the immune system by inducing apoptosis in target cells. The compound has a molecular weight of 725.7 g/mol and a molecular formula of C32H38F3N5O11 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-IEPD-AFC involves multiple steps, starting with the preparation of the peptide sequence N-Acetyl-Ile-Glu-Pro-Asp. This peptide is then coupled with 7-amino-4-trifluoromethylcoumarin to form the final product. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is obtained as a solid and stored under desiccating conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-IEPD-AFC primarily undergoes hydrolysis when exposed to Granzyme B. The enzyme cleaves the peptide bond between the aspartic acid and the 7-amino-4-trifluoromethylcoumarin, releasing the fluorescent molecule .
Common Reagents and Conditions
Hydrolysis: Granzyme B in a buffered solution (pH 7.4) at 37°C.
Fluorescence Detection: The released 7-amino-4-trifluoromethylcoumarin is detected using a fluorescence microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Major Products
The major product formed from the hydrolysis of this compound is 7-amino-4-trifluoromethylcoumarin, which exhibits strong fluorescence .
Applications De Recherche Scientifique
Ac-IEPD-AFC is widely used in scientific research for:
Immunology: Quantifying Granzyme B activity in cytotoxic T lymphocytes and natural killer cells.
Apoptosis Studies: Investigating the role of Granzyme B in inducing apoptosis.
Drug Screening: Evaluating potential inhibitors of Granzyme B for therapeutic applications.
Mécanisme D'action
Ac-IEPD-AFC functions as a substrate for Granzyme B. Upon cleavage by Granzyme B, the compound releases 7-amino-4-trifluoromethylcoumarin, which can be quantified by its fluorescence. This allows researchers to measure the enzymatic activity of Granzyme B in various biological samples .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-DEVD-AFC: Another fluorogenic substrate used for detecting caspase-3 activity.
Ac-LEHD-AFC: Used for detecting caspase-9 activity.
Uniqueness
Ac-IEPD-AFC is unique in its specificity for Granzyme B, making it an essential tool for studying the enzyme’s role in immune responses and apoptosis .
Propriétés
IUPAC Name |
4-[(2-acetamido-3-methylpentanoyl)amino]-5-[2-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38F3N5O11/c1-4-15(2)27(36-16(3)41)30(49)38-20(9-10-24(42)43)31(50)40-11-5-6-22(40)29(48)39-21(14-25(44)45)28(47)37-17-7-8-18-19(32(33,34)35)13-26(46)51-23(18)12-17/h7-8,12-13,15,20-22,27H,4-6,9-11,14H2,1-3H3,(H,36,41)(H,37,47)(H,38,49)(H,39,48)(H,42,43)(H,44,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXKKVLJPWMVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38F3N5O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,5S)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B10814493.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10814497.png)
![2,2-diphenyl-5-[4-[(Z)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile](/img/structure/B10814510.png)
![4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid](/img/structure/B10814520.png)
![[4-[[(2R)-5-(carbamoylamino)-2-[[(2R)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2R)-1-[[(2R)-1-[[(3R,4S,5R)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10814528.png)
![2-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]butanedioic acid](/img/structure/B10814538.png)
![[(1S,3R,6S,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10814542.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10814560.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-[(1S)-1-{[(1S)-1-{[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-2-{[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)e](/img/structure/B10814562.png)

![(2S,12Z,14Z,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,17,19-trihydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,6,9,11-tetraoxo-1,2,6,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate](/img/structure/B10814583.png)
![Calcitriol impurity C [EP impurity]](/img/structure/B10814588.png)
